
Ropinirole Methylene Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ropinirole Methylene Dimer, chemically known as 3,3’-methylenebis(4-(2-(dipropylamino)ethyl)indolin-2-one), is a dimeric degradant of Ropinirole. Ropinirole is a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and Restless Legs Syndrome. The dimeric form is formed through the reaction of Ropinirole with formaldehyde, resulting in a methylene bridge connecting two Ropinirole molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole Methylene Dimer involves the reaction of Ropinirole with formaldehyde under alkaline conditions. Specifically, Ropinirole hydrochloride is dissolved in methanol, and triethylamine and formaldehyde solution are added. The reaction mixture is then subjected to forced degradation to form the dimeric compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the process generally involves large-scale synthesis using similar reaction conditions as described above. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the dimeric product.
Analyse Des Réactions Chimiques
Types of Reactions
Ropinirole Methylene Dimer primarily undergoes dimerization reactions. The formation of the dimer involves a substitution reaction where formaldehyde acts as a bridging agent between two Ropinirole molecules .
Common Reagents and Conditions
Reagents: Ropinirole hydrochloride, formaldehyde, triethylamine.
Conditions: Alkaline conditions, typically achieved by adding triethylamine, and methanol as the solvent
Major Products
The major product of the reaction is the methylene-bridged dimeric compound, 3,3’-methylenebis(4-(2-(dipropylamino)ethyl)indolin-2-one) .
Applications De Recherche Scientifique
Ropinirole Methylene Dimer has been studied primarily in the context of pharmaceutical research. It is considered an impurity or degradant in Ropinirole formulations, and its formation and stability are critical for ensuring the efficacy and safety of Ropinirole-based medications . Research has focused on understanding the formation mechanisms, stability, and potential impacts of this dimeric compound on drug formulations.
Mécanisme D'action
The mechanism of action of Ropinirole Methylene Dimer is related to its parent compound, Ropinirole. Ropinirole acts as a dopamine receptor agonist, primarily targeting D2 receptors in the brain. The dimeric form is believed to interact similarly with dopamine receptors, although its exact pharmacological effects and potency may differ due to its altered structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ropinirole: The parent compound, used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Pramipexole: Another non-ergoline dopamine agonist used for similar indications.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and Restless Legs Syndrome.
Uniqueness
Ropinirole Methylene Dimer is unique due to its formation as a degradant in Ropinirole formulations. Its dimeric structure, formed through a methylene bridge, distinguishes it from other dopamine agonists and their impurities .
Propriétés
Formule moléculaire |
C33H48N4O2 |
|---|---|
Poids moléculaire |
532.8 g/mol |
Nom IUPAC |
7-[2-(dipropylamino)ethyl]-3-[[7-[2-(dipropylamino)ethyl]-2-oxo-1,3-dihydroindol-3-yl]methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C33H48N4O2/c1-5-17-36(18-6-2)21-15-24-11-9-13-26-28(32(38)34-30(24)26)23-29-27-14-10-12-25(31(27)35-33(29)39)16-22-37(19-7-3)20-8-4/h9-14,28-29H,5-8,15-23H2,1-4H3,(H,34,38)(H,35,39) |
Clé InChI |
YESSWCDVQQLETA-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCC1=C2C(=CC=C1)C(C(=O)N2)CC3C4=CC=CC(=C4NC3=O)CCN(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![N-[(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084136.png)

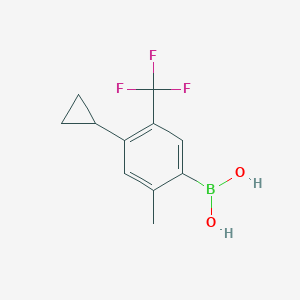
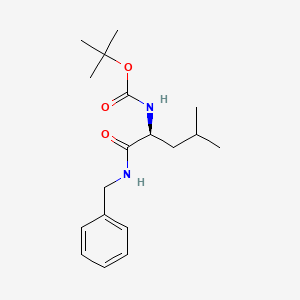
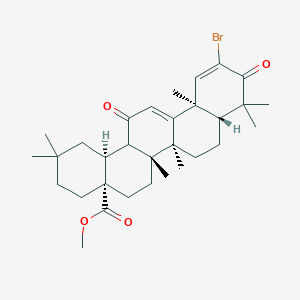
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
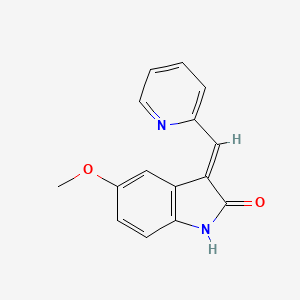
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)


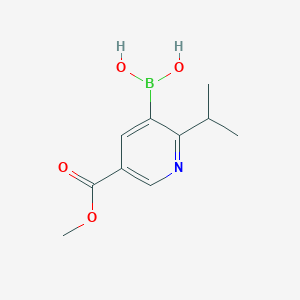
![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
